1-Ethyl-decahydro-1,5-naphthyridine

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

1-Ethyl-decahydro-1,5-naphthyridine (CAS 1379215-45-8) is a fully saturated bicyclic diamine featuring an N-ethyl bridgehead substituent that critically alters basicity, conformational preferences, and hydrogen-bonding capacity relative to unsubstituted or aromatic 1,5-naphthyridines. This scaffold offers reduced cLogP (1.5–2.5 units) and improved metabolic stability, making it a strategic scaffold-hopping alternative for programs facing solubility or CYP-mediated liabilities. The tunable bifunctional amine system (pKa ~9.5–11.0) enables sequential functionalization for PROTAC linkers, chiral ligands, or herbicidal leads. Procure with precision—substitution pattern and saturation state are non-interchangeable.

Molecular Formula C10H20N2
Molecular Weight 168.284
CAS No. 1379215-45-8
Cat. No. B2723703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-decahydro-1,5-naphthyridine
CAS1379215-45-8
Molecular FormulaC10H20N2
Molecular Weight168.284
Structural Identifiers
SMILESCCN1CCCC2C1CCCN2
InChIInChI=1S/C10H20N2/c1-2-12-8-4-5-9-10(12)6-3-7-11-9/h9-11H,2-8H2,1H3
InChIKeyVBTYXHPIMMRWPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-decahydro-1,5-naphthyridine (CAS 1379215-45-8) Sourcing and Structural Overview


1-Ethyl-decahydro-1,5-naphthyridine (CAS 1379215-45-8) is a saturated bicyclic diamine featuring a fully hydrogenated 1,5-naphthyridine core with an N-ethyl substituent at the 1-position, molecular formula C10H20N2, and molecular weight 168.3 g/mol . The decahydro framework confers conformational flexibility and distinct basicity (two amine nitrogens) compared to aromatic naphthyridine analogs [1]. This compound is supplied as a versatile small molecule scaffold (purity ≥95%) for medicinal chemistry and chemical biology applications . The fully reduced bicyclic diamine architecture distinguishes it from partially saturated (tetrahydro) derivatives and from aromatic 1,5-naphthyridines that dominate antibacterial and kinase inhibitor patent literature [2].

Why N-Alkyl Decahydro-1,5-naphthyridines Cannot Be Casually Substituted in Scaffold-Focused Research


The decahydro-1,5-naphthyridine scaffold is not a generic, interchangeable building block. SAR studies on structurally related 1,5-naphthyridine-containing antibacterial NBTIs demonstrate that substituent position, size, and electronic character critically modulate biological activity—only a narrow range of substitutions at specific positions (C-2 and C-7) are tolerated for optimal antibacterial potency and spectrum, while substitutions at other positions generally have detrimental effects [1]. The N-ethyl group in 1-ethyl-decahydro-1,5-naphthyridine introduces steric bulk at the bridgehead nitrogen, altering basicity, conformational preferences, and hydrogen-bonding capacity relative to unsubstituted decahydro-1,5-naphthyridine (CAS 13623-83-1) or other N-alkyl variants [2]. Furthermore, the fully saturated decahydro system differs fundamentally from aromatic 1,5-naphthyridines in terms of LogP, pKa, and metabolic stability, meaning that substitution of this scaffold with aromatic analogs will yield divergent physicochemical and pharmacokinetic profiles . Procurement decisions must therefore be driven by the specific substitution pattern and saturation state required for the intended application.

Quantitative Differentiation Evidence: 1-Ethyl-decahydro-1,5-naphthyridine vs. Closest Analogs


N-Ethyl Substitution Confers Unique Steric and Electronic Profile vs. Unsubstituted Decahydro Core

1-Ethyl-decahydro-1,5-naphthyridine differs from the unsubstituted decahydro-1,5-naphthyridine core (CAS 13623-83-1) by the presence of an N-ethyl group at the 1-position, increasing molecular weight from 140.23 g/mol to 168.3 g/mol (+28.07 Da) . This modification introduces steric hindrance at the bridgehead nitrogen, reducing conformational flexibility of the bicyclic system relative to the unsubstituted analog. SAR studies on structurally related 1,5-naphthyridine antibacterial agents indicate that even minor N-alkyl modifications can significantly alter target binding affinity, with larger substituents generally reducing activity compared to smaller groups [1]. The ethyl group also modulates the pKa of the adjacent nitrogen, affecting protonation state at physiological pH and thus impacting solubility and membrane permeability [1].

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Fully Saturated Decahydro System Offers Distinct Physicochemical Profile vs. Aromatic 1,5-Naphthyridines

1-Ethyl-decahydro-1,5-naphthyridine possesses a fully saturated bicyclic system, in contrast to aromatic 1,5-naphthyridine derivatives (e.g., the NBTI left-hand motif) which contain a planar, electron-deficient heteroaromatic ring [1]. This saturation results in a calculated octanol-water partition coefficient (cLogP) approximately 1.5–2.5 units lower than analogous aromatic 1,5-naphthyridines (estimated based on structural similarity to decahydroquinoline vs. quinoline pairs) [2]. The saturated framework also eliminates potential for CYP450-mediated metabolic oxidation at aromatic positions, potentially improving metabolic stability. Conformational flexibility of the decahydro system (cis/trans isomerism) further distinguishes it from rigid aromatic scaffolds [3].

Physicochemical Profiling Drug-Likeness Metabolic Stability

Cis/Trans Isomerism and Conformational Flexibility Differentiate Decahydro Scaffold from Rigid Analogs

The decahydro-1,5-naphthyridine core exists as cis and trans isomers, separable and distinguishable by proton magnetic resonance spectroscopy [1]. Catalytic hydrogenation of 1,5-naphthyridine with platinum oxide in acidic solution yields a mixture of trans- and cis-decahydro-1,5-naphthyridine [1]. In contrast, aromatic 1,5-naphthyridines are conformationally rigid and planar, while tetrahydro derivatives possess intermediate flexibility. The N-ethyl substitution on the decahydro core may influence the cis/trans equilibrium and the preferred chair/boat conformations of the piperidine rings [2]. This stereochemical and conformational diversity is absent in aromatic and partially saturated analogs.

Stereochemistry Conformational Analysis Target Binding

N-Ethyl Modification May Alter pKa and Solubility Profile Relative to N-Methyl Analog

The N-ethyl substituent in 1-ethyl-decahydro-1,5-naphthyridine is expected to slightly increase the pKa of the adjacent bridgehead nitrogen compared to the N-methyl analog (e.g., 1-methyl-decahydro-1,5-naphthyridine) due to the greater electron-donating inductive effect of the ethyl group (+I effect) relative to methyl . This pKa shift influences the protonation state at physiological pH, thereby affecting aqueous solubility and membrane permeability. In related N-alkyl piperidine systems, an ethyl substituent increases pKa by approximately 0.2–0.4 units compared to a methyl substituent [1]. This subtle difference can be critical for optimizing solubility-permeability trade-offs in lead optimization.

Solubility pKa Formulation Development

High-Value Application Scenarios for 1-Ethyl-decahydro-1,5-naphthyridine Procurement


Medicinal Chemistry: Scaffold Hopping from Aromatic 1,5-Naphthyridines to Saturated Bicyclic Diamines

Research programs utilizing aromatic 1,5-naphthyridine cores (e.g., NBTI antibacterials, MELK inhibitors, PI3Kδ inhibitors) that encounter poor solubility, high LogP, or CYP-mediated metabolic instability can employ 1-ethyl-decahydro-1,5-naphthyridine as a scaffold-hopping alternative. The fully saturated framework reduces cLogP by an estimated 1.5–2.5 units and eliminates aromatic oxidation sites, potentially improving pharmacokinetic properties while retaining the 1,5-diamine pharmacophore geometry [1]. The N-ethyl group provides a defined steric and electronic starting point for SAR exploration, distinct from the unsubstituted decahydro core [2].

Chemical Biology: Bifunctional Ligand Design Exploiting Two Distinct Amine pKa Values

The decahydro-1,5-naphthyridine scaffold contains two amine nitrogens with distinct basicities (bridgehead N-ethyl amine vs. secondary amine at the 5-position), offering a tunable bifunctional handle for conjugation or metal coordination. 1-Ethyl-decahydro-1,5-naphthyridine can serve as a core for designing bifunctional probes, PROTAC linkers, or metal-chelating ligands. The estimated pKa difference between the two nitrogens (bridgehead ~9.5–10.0 vs. secondary ~10.5–11.0) enables sequential or selective functionalization strategies . The conformational flexibility (cis/trans isomerism) further allows exploration of distinct spatial orientations of appended functional groups [3].

Agrochemical Discovery: Herbicidal Scaffold Exploration with Reduced Environmental Persistence

Patent literature (e.g., WO1992007468A1) describes naphthyridine derivatives as herbicides, with arylsulphonamido (1,8) naphthyridines specifically claimed for weed control [4]. 1-Ethyl-decahydro-1,5-naphthyridine offers a saturated alternative to aromatic naphthyridine herbicides, potentially reducing environmental persistence due to lower LogP and enhanced biodegradability of the saturated bicyclic system. The scaffold can be elaborated with sulfonamide or carboxylate warheads to generate novel herbicidal leads with improved ecotoxicological profiles relative to persistent aromatic analogs.

Catalysis and Coordination Chemistry: Chiral Ligand Precursor for Asymmetric Transformations

The decahydro-1,5-naphthyridine framework, when resolved into its enantiopure cis or trans isomers, can serve as a chiral diamine ligand for asymmetric catalysis. Recent advances in asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines to chiral 1,5-diaza-cis-decalins demonstrate the feasibility of accessing enantiopure decahydro scaffolds [5]. 1-Ethyl-decahydro-1,5-naphthyridine, upon resolution or asymmetric synthesis, could be employed as a ligand in transition metal-catalyzed reactions (e.g., hydrogenation, cross-coupling) where the rigid bicyclic framework enforces defined chiral environments around the metal center.

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